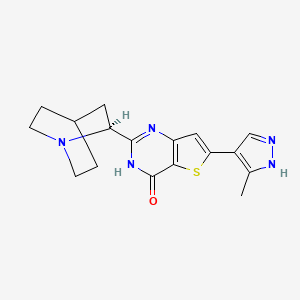
SNU-BP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SNU-BP is an agonist of PPAR-gamma, inhibiting lipopolysaccharide (LPS)-induced NO production and pro-inflammatory cytokines. SNU-BP potentiates interleukin-4-induced arginase-1 expression, and promotes microglial polarization toward an M2 anti-inflammatory phenotype.
Aplicaciones Científicas De Investigación
1. Single Nucleotide Primer Extension (SNuPE) Analysis
SNuPE analysis, a method for allelic transcript discrimination, has been utilized in the study of mammalian gene expression. It requires only a 1 bp difference between alleles and is characterized by its simplicity and sensitivity. This technique can measure transcription products from homologous alleles at a diploid locus, which is important for understanding gene expression variations. The study by Greenwood and Burke (1996) highlights the effectiveness, range, and experimental variation of SNuPE analysis, emphasizing its utility in gene expression studies (Greenwood & Burke, 1996).
2. Inhibition of Pro-inflammatory Cytokines in Microglia
A study focusing on neuroinflammation found that a compound named SNU-BP can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in microglia. SNU-BP was shown to suppress pro-inflammatory cytokines and inducible nitric oxide synthase in LPS-stimulated microglia, while promoting an anti-inflammatory phenotype. This research suggests that SNU-BP has potential therapeutic applications in neuroinflammatory diseases (Song et al., 2016).
3. Polarization Attack on Continuous-Variable Quantum Key Distribution
Research involving the shot-noise unit (SNU) in continuous-variable quantum key distribution systems revealed a vulnerability to polarization attacks. The study demonstrates how the practical SNU can be controlled by an eavesdropper, which impacts the security of these systems. This research has implications for improving the security measures in quantum communication (Zhao et al., 2018).
4. Biology of SNU Cell Lines
The SNU (Seoul National University) cell lines, established from Korean cancer patients, have been instrumental in various scientific research fields. These cell lines encompass a wide array of cancers and have been characterized in terms of their genetic and epigenetic alterations. The extensive use and reporting of SNU cell lines in international journals underline their significance in cancer research (Ku & Park, 2005).
5. Emissivity Measurement for Analysis of SNU-RCCS
Research focused on SNU-RCCS, a Reactor Cavity Cooling System developed by Seoul National University for Very High Temperature Reactor application, emphasizes the importance of accurately determining the emissivity of reactor vessels. This study developed methods to compensate factors affecting emissivity measurement, which is crucial for analyzing radiation heat transfer in VHTRs (Cho, Kim, & Park, 2006).
6. Massively-Parallel Single Nucleus RNA-seq with DroNc-seq
DroNc-seq, an advancement in single-nucleus RNA sequencing (sNuc-seq), allows for high-throughput profiling of RNA from preserved or difficult-to-dissociate tissues. This technology has been instrumental in enabling sensitive and efficient classification of cell types, paving the way for comprehensive cell atlases (Habib et al., 2017).
Propiedades
Número CAS |
1621513-98-1 |
|---|---|
Nombre del producto |
SNU-BP |
Fórmula molecular |
C31H31N3O7 |
Peso molecular |
557.6 |
Nombre IUPAC |
2-(4-(5-(1-((Benzyl(phenylcarbamoyl)carbamoyl)oxy)propyl)isoxazol-3-yl)phenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C31H31N3O7/c1-4-26(27-19-25(33-41-27)22-15-17-24(18-16-22)40-31(2,3)28(35)36)39-30(38)34(20-21-11-7-5-8-12-21)29(37)32-23-13-9-6-10-14-23/h5-19,26H,4,20H2,1-3H3,(H,32,37)(H,35,36) |
Clave InChI |
ZSXBRYSZYSRMSB-UHFFFAOYSA-N |
SMILES |
CC(C)(OC1=CC=C(C2=NOC(C(OC(N(CC3=CC=CC=C3)C(NC4=CC=CC=C4)=O)=O)CC)=C2)C=C1)C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SNU-BP; SNUBP; SNU BP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



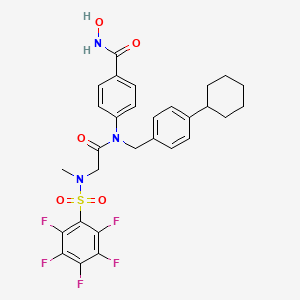
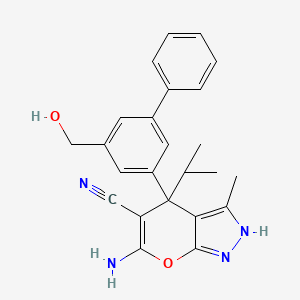
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)

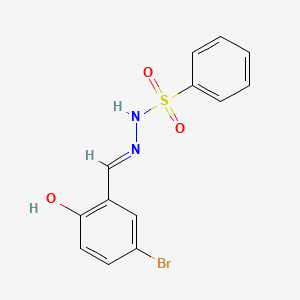
![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)
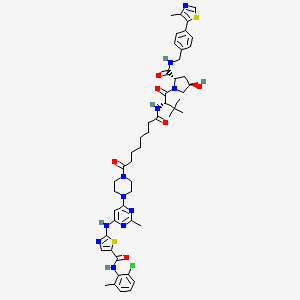
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)

